molecular formula C11H12Cl3NO B2997498 4-chloro-N-(2,6-dichloro-3-methylphenyl)butanamide CAS No. 568551-64-4

4-chloro-N-(2,6-dichloro-3-methylphenyl)butanamide

Cat. No.: B2997498
CAS No.: 568551-64-4
M. Wt: 280.57
InChI Key: DMEQQOKPRICYEB-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,6-dichloro-3-methylphenyl)butanamide is a chemical compound characterized by its chlorinated aromatic ring and amide functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2,6-dichloro-3-methylphenyl)butanamide typically involves the reaction of 2,6-dichloro-3-methylbenzenamine with 4-chlorobutanoyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and safety. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(2,6-dichloro-3-methylphenyl)butanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine.

  • Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 4-chlorobutanoyl chloride.

  • Reduction: The reduction product is 4-chloro-N-(2,6-dichloro-3-methylphenyl)butanamine.

  • Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-N-(2,6-dichloro-3-methylphenyl)butanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. Its ability to modulate biological pathways makes it a candidate for the development of new drugs.

Industry: Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-chloro-N-(2,6-dichloro-3-methylphenyl)butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 4-Chloro-N-(2,6-dichloro-3-methylphenyl)butanamide: is structurally similar to other chlorinated amides, such as 4-chloro-N-(2,6-dichlorophenyl)butanamide and 4-chloro-N-(3,5-dichlorophenyl)butanamide.

Uniqueness: What sets this compound apart from its analogs is the presence of the methyl group at the 3-position of the aromatic ring. This structural difference can significantly affect its chemical reactivity and biological activity, making it unique in its applications.

Properties

IUPAC Name

4-chloro-N-(2,6-dichloro-3-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO/c1-7-4-5-8(13)11(10(7)14)15-9(16)3-2-6-12/h4-5H,2-3,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEQQOKPRICYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC(=O)CCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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